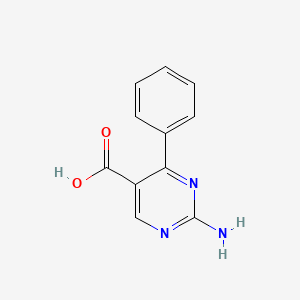
1-Acetyl-6-aminoindoline
Descripción general
Descripción
1-Acetyl-6-aminoindoline (1-AI) is an organic compound that belongs to the family of aminoindolines. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and material science. It is a promising compound for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Pyrroloindoles Synthesis
- Synthesis of Tryptamine Analogs: "1-Acetyl-6-aminoindoline" was used in the synthesis of tryptamine analogs, contributing to the development of new compounds in heterocyclic chemistry (Kadzhrishvili et al., 1994).
Chemical Reactions and Rearrangements
- Rearrangement to 1-Acetyl-2-chloro-3-iminoindoline Hydrochloride: A study investigated the rearrangement of 1-acetylindoxyl oxime with hydrogen chloride, leading to the formation of 1-acetyl-2-chloro-3-iminoindoline hydrochloride. This research provides insights into the reactivity and potential applications of such compounds in synthetic chemistry (Velezheva & Ryabova, 1990).
Aldose Reductase Inhibitors
- Potential Substrate for Aldose Reductase Inhibitors: Research explored the use of derivatives of "this compound" as substrates for synthesizing new aldose reductase inhibitors, indicating its potential application in developing treatments for conditions like diabetes (Costantino et al., 1999).
Acetylcholinesterase Inhibitors
- Synthesis of Tacrine Analogs: A study involved the synthesis of tacrine analogs using derivatives of "this compound" to develop new acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease (Recanatini et al., 2000).
Pharmacological Applications
- Antineoplastic Agent Development: "this compound" derivatives have been studied for their potential as antineoplastic agents, contributing to cancer research and treatment development (Agrawal et al., 1977).
DNA/RNA Duplex Studies
- Nucleoside Derivatives Synthesis: Research on synthesizing nucleoside derivatives of N-Acetyl-7-nitroindoline, a compound closely related to "this compound," evaluated their photoreactivity in DNA/RNA duplexes, highlighting its application in biochemical research (Kikuta et al., 2020).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that many indoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indoline derivatives are often involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Análisis Bioquímico
Biochemical Properties
1-Acetyl-6-aminoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the preparation of transient receptor potential cation channel V1 (TRPV1) antagonists . Additionally, this compound inhibits the binding of the human immunodeficiency virus (HIV) envelope glycoprotein gp120 to the cluster of differentiation 4 (CD4) receptor . These interactions highlight its potential as an antiproliferative agent and a serotonin 5-HT2C/2B receptor antagonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a TRPV1 antagonist suggests that it can modulate pain perception and inflammatory responses in cells . Furthermore, its inhibition of HIV gp120 binding to CD4 receptors indicates its potential in preventing viral entry and replication in host cells . These effects underscore the compound’s significance in cellular research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TRPV1 channels results in the inhibition of calcium ion influx, thereby modulating pain and inflammation . Additionally, its binding to HIV gp120 prevents the virus from attaching to CD4 receptors, inhibiting viral entry into host cells . These mechanisms highlight the compound’s potential in therapeutic interventions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its degradation over time can impact its efficacy in biochemical assays and therapeutic applications. Long-term studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings. These findings are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in the metabolism of serotonin and other neurotransmitters has been documented, indicating its potential impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s effects on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research and therapeutic applications.
Propiedades
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKZWIQDVEDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293172 | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62368-29-0 | |
| Record name | 62368-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)







![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

